Cinoxacin - 28657-80-9

Cinoxacin

Catalog Number: EVT-264928
CAS Number: 28657-80-9
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinoxacin, chemically known as 1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, is a synthetic organic acid belonging to the quinolone class of antibacterial agents. [ [] ] It exhibits potent activity against most aerobic gram-negative bacteria, especially those associated with urinary tract infections (UTIs). [ [] ] Structurally, cinoxacin shares similarities with nalidixic acid and oxolinic acid. [ [] ]

Physical and Chemical Properties Analysis

Cinoxacin is an acidic compound with a pKa of 4.60. [ [] ] Its solubility and other physicochemical properties are influenced by pH. [ [, ] ] For instance, cinoxacin exhibits pH-dependent solubility, with higher solubility observed under alkaline conditions. [ [, ] ] This property influences its pharmacokinetics and activity, as discussed in the next section.

Applications

Experimental Pyelonephritis Models:

Cinoxacin's efficacy in treating UTIs has been demonstrated in animal models. In a rat model of pyelonephritis, cinoxacin proved to be more effective than nalidixic acid and oxolinic acid in eradicating E. coli and P. mirabilis infections. [ [] ] This efficacy is attributed to its high urinary concentration and the presence of demonstrable serum activity. [ [] ]

The distribution of cinoxacin in various tissues, including prostate, vagina, and female urethra, has been investigated in dogs. [ [] ] The study revealed that cinoxacin achieves concentrations in these tissues within the range of minimal inhibitory concentrations for common urinary pathogens, suggesting its potential use in treating infections affecting these sites. [ [] ]

Pharmacokinetic Studies:

Extensive research has focused on understanding the pharmacokinetics of cinoxacin in humans and animals. Studies have examined the influence of various factors, including urine pH, [ [, , ] ] probenecid administration, [ [, ] ] renal function, [ [] ] and age, [ [] ] on cinoxacin's absorption, distribution, metabolism, and excretion. These studies provide valuable insights into optimizing its dosing regimens and clinical use.

Analytical Method Development:

Several analytical methods have been developed for the detection and quantification of cinoxacin in various matrices. These methods include fluorospectrophotometry, [ [] ] gas chromatography, [ [] ] adsorptive stripping voltammetry, [ [] ] and high-performance liquid chromatography. [ [] ] These methods facilitate the study of cinoxacin's pharmacokinetics, tissue distribution, and stability.

Nalidixic Acid

Compound Description: Nalidixic acid is a synthetic antibacterial agent belonging to the first generation of quinolones. It exhibits activity against a range of gram-negative bacteria, particularly those associated with urinary tract infections (UTIs). [, , ]

Relevance: Nalidixic acid is structurally related to cinoxacin and shares its mechanism of action, targeting bacterial DNA gyrase. It is considered a first-generation quinolone, while cinoxacin is classified as a second-generation quinolone. Cinoxacin is reported to have a longer half-life and a lower incidence of adverse effects compared to nalidixic acid. [, , , ]

Oxolinic Acid

Compound Description: Oxolinic acid is a synthetic antibacterial agent belonging to the first generation of quinolones. Like nalidixic acid, it is primarily used to treat UTIs caused by susceptible gram-negative bacteria. [, , ]

Relevance: Oxolinic acid shares structural similarities with both cinoxacin and nalidixic acid, and all three compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase. Oxolinic acid is no longer widely marketed due to the development of newer quinolones with improved efficacy and safety profiles, including cinoxacin. [, , ]

Probenecid

Compound Description: Probenecid is a uricosuric agent that increases uric acid excretion in the urine. It is also known to inhibit the renal tubular secretion of various drugs, including penicillin and some cephalosporins. [, ]

Relevance: Probenecid was found to significantly increase serum levels of cinoxacin by reducing its renal clearance. This suggests that cinoxacin, like some other drugs, undergoes tubular secretion, a process that probenecid can inhibit. This interaction highlights a potential for altered cinoxacin pharmacokinetics in patients concurrently taking probenecid. [, ]

Trimethoprim

Compound Description: Trimethoprim is an antibacterial agent that inhibits dihydrofolate reductase, an enzyme essential for bacterial folic acid synthesis. It is often used in combination with sulfamethoxazole (co-trimoxazole) to treat a wide range of bacterial infections. [, , ]

Relevance: Several studies have compared the efficacy and tolerability of cinoxacin with trimethoprim, alone or in combination with sulfamethoxazole, in the treatment of UTIs. While both drugs demonstrate efficacy against UTIs, they have different mechanisms of action. Cinoxacin targets bacterial DNA gyrase, while trimethoprim disrupts folate synthesis. [, , ]

Co-trimoxazole

Compound Description: Co-trimoxazole is a combination antibiotic consisting of trimethoprim and sulfamethoxazole. This synergistic combination is effective against a wide variety of bacterial infections. [, , , ]

Ciprofloxacin

Compound Description: Ciprofloxacin is a synthetic antibacterial agent belonging to the second generation of fluoroquinolones. It has a broad spectrum of activity against gram-negative and gram-positive bacteria. [, ]

Norfloxacin

Compound Description: Norfloxacin is a second-generation fluoroquinolone antibiotic effective against a broad spectrum of gram-negative and some gram-positive bacteria. It is commonly used to treat UTIs and other infections. [, ]

Relevance: Norfloxacin, like cinoxacin, targets bacterial DNA gyrase and is used to treat UTIs. It is generally more potent than cinoxacin and exhibits a broader spectrum of activity. [, ]

Rosoxacin

Compound Description: Rosoxacin is another second-generation quinolone antibiotic with a broad spectrum of antibacterial activity, particularly against gram-negative bacteria. It is used for treating various infections, including UTIs. []

Relevance: Rosoxacin and cinoxacin share a mechanism of action, both targeting bacterial DNA gyrase. They exhibit distinct pharmacokinetic profiles, with rosoxacin demonstrating higher concentration ratios in specific tissues, including prostatic, vaginal, and urethral secretions, compared to cinoxacin. []

Pipemidic Acid

Compound Description: Pipemidic acid is a quinolone antibiotic, primarily used for treating UTIs. It acts by inhibiting bacterial DNA gyrase, similar to cinoxacin. []

Properties

CAS Number

28657-80-9

Product Name

Cinoxacin

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)

InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N

SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Solubility

Soluble in DMSO, not in water

Synonyms

Cinoxacin; Cinobac; Compound 64716; Cinoxacine; Cinoxacino; Cinoxacinum;Acid, Azolinic; Azolinic Acid;

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.